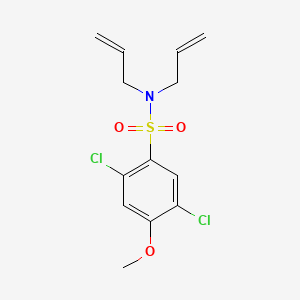
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用機序
The exact mechanism of action of 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins within cells. This inhibition can lead to the induction of apoptosis in cancer cells and the inhibition of microbial growth in bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit microbial growth in bacteria and fungi, and reduce inflammation in the body. Additionally, this compound has been found to have antioxidant properties, making it a potential treatment option for various oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a valuable tool for cancer research. Additionally, this compound has antimicrobial properties, making it a potential treatment option for bacterial and fungal infections. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for research involving 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide. One area of research involves the development of new and more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use as a treatment option for various diseases. Finally, research is needed to explore the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.
合成法
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with propargylamine, followed by the addition of propargyl alcohol. Another method involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with diethylamine, followed by the addition of propargyl alcohol. Both of these methods have been used successfully to produce this compound with high yields and purity.
科学的研究の応用
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has been found to have a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential treatment option for various types of cancer. Additionally, this compound has been found to have antimicrobial properties, making it a potential treatment option for bacterial and fungal infections.
特性
IUPAC Name |
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3S/c1-4-6-16(7-5-2)20(17,18)13-9-10(14)12(19-3)8-11(13)15/h4-5,8-9H,1-2,6-7H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQFJDBDCHZRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N(CC=C)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B7453898.png)
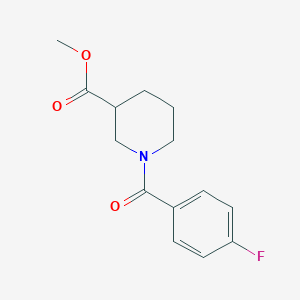
![N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7453901.png)
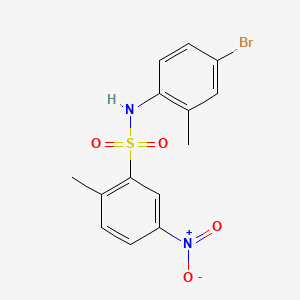

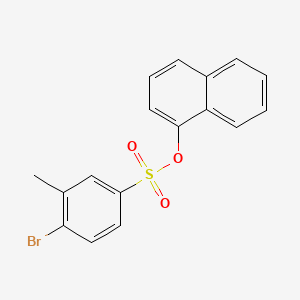
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B7453928.png)

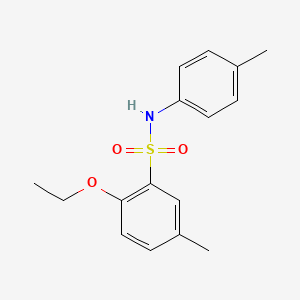
![2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7453943.png)

![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)
